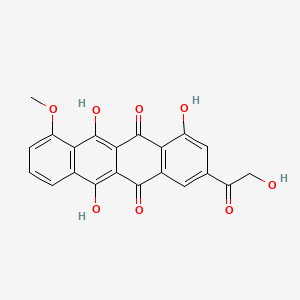

7,8,9,10-Dehydro Doxorubicinone

描述

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone, a compound related to the well-known anticancer drug doxorubicin. It has a molecular formula of C21H14O8 and a molecular weight of 394.33 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves the dehydrogenation of Doxorubicinone. The process may include the use of specific catalysts and controlled reaction conditions to achieve the desired dehydrogenation . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the production process would generally involve scaling up the laboratory synthesis methods, ensuring stringent quality control and consistency in the final product.

化学反应分析

Types of Reactions

7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and properties.

Reduction: The addition of hydrogen or removal of oxygen can lead to the formation of different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

科学研究应用

Research indicates that 7,8,9,10-Dehydro Doxorubicinone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity Studies

-

In vitro Studies :

- A study demonstrated that this compound enhances the cytotoxic effects of doxorubicin when used in combination with non-inertial cavitation techniques. This combination resulted in a significant decrease in cell viability in murine mammary carcinoma models .

- Another study assessed the impact of this compound on CHO cells and found that it alters cell-substrate topology, indicating potential changes in cellular behavior upon treatment .

- Mechanisms of Action :

Clinical Implications

The potential clinical applications of this compound are primarily focused on its use as an adjunct to established chemotherapy protocols.

Case Studies

- Combination Therapy : In a clinical setting, combining this compound with traditional doxorubicin therapy has shown promise in increasing treatment efficacy while potentially reducing side effects associated with higher doses of doxorubicin .

- Toxicity Profiles : Ongoing research is evaluating the safety profiles of this compound compared to standard doxorubicin treatments. Initial findings suggest that it may present a favorable toxicity profile due to its unique mechanism of action .

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 7,8,9,10-Dehydro Doxorubicinone is not fully understood. it is believed to exert its effects through interactions with DNA and related enzymes, similar to doxorubicin. These interactions can lead to DNA damage, the generation of reactive oxygen species, and the activation of various molecular pathways involved in cell death and apoptosis .

相似化合物的比较

Similar Compounds

Similar compounds to 7,8,9,10-Dehydro Doxorubicinone include:

Doxorubicinone: The parent compound from which this compound is derived.

Doxorubicin: A widely used anticancer drug with a similar structure but different functional groups.

Doxorubicinol: A metabolite of doxorubicin with distinct biological activities

Uniqueness

This compound is unique due to its specific dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of related compounds .

生物活性

7,8,9,10-Dehydro Doxorubicinone (Doxorubicinone) is a derivative of the widely used chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique biological activities, particularly in cancer treatment. Understanding its mechanisms of action, efficacy, and potential applications is crucial for advancing therapeutic strategies.

Chemical Structure and Properties

This compound has the molecular formula CHO and features a naphthoquinone structure that contributes to its biological activity. The compound's structure allows it to interact with various biological macromolecules, influencing cellular processes.

The biological activity of Doxorubicinone is primarily attributed to its ability to induce apoptosis in cancer cells through multiple mechanisms:

- Intercalation with DNA : Similar to doxorubicin, Doxorubicinone can intercalate into DNA strands, disrupting normal replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : Treatment with Doxorubicinone leads to increased ROS production in cancer cells, which contributes to oxidative stress and cell death .

- Inhibition of Topoisomerase II : The compound inhibits topoisomerase II activity, preventing DNA strand re-ligation after replication stress .

Biological Activity Studies

A series of studies have evaluated the efficacy of Doxorubicinone against various cancer cell lines. The following table summarizes key findings from recent research:

Case Study 1: A549 Cell Line

In a study involving A549 lung cancer cells, treatment with Doxorubicinone resulted in significant cytotoxicity. The compound demonstrated an IC50 value of 12.5 µM, indicating potent anti-cancer activity comparable to doxorubicin. The study highlighted that Doxorubicinone induced mitochondrial damage and increased ROS levels significantly compared to untreated controls .

Case Study 2: MCF-7 Cell Line

Research on MCF-7 breast cancer cells showed that Doxorubicinone effectively inhibited cell proliferation with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through both ROS generation and direct interaction with cellular DNA .

Safety and Toxicity Profile

The safety profile of Doxorubicinone is an important consideration for its therapeutic use. Preliminary assessments indicate that while the compound exhibits significant cytotoxic effects on cancer cells, it shows lower toxicity towards non-cancerous cells such as Vero cells. This selectivity suggests a favorable therapeutic window for further clinical exploration .

属性

IUPAC Name |

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIXWCJEVLBUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675662 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-23-7 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。